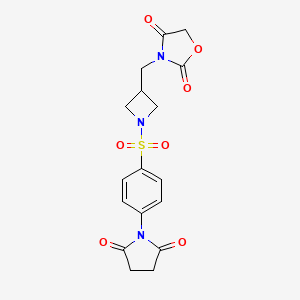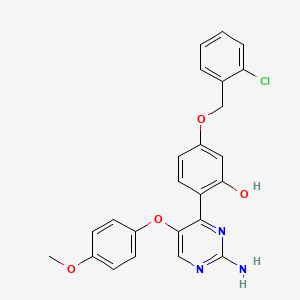![molecular formula C19H25N3O B2597764 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2198577-08-9](/img/structure/B2597764.png)
2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as topoisomerase and protease, which are important for the growth and replication of cancer cells and viruses. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at various stages. In addition, this compound has been reported to inhibit the replication of viruses by inhibiting the activity of viral enzymes such as protease and reverse transcriptase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one in lab experiments is its high purity and good yields. This compound has been synthesized using various methods that have been reported to yield high purity and good yields. Another advantage is its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies and has potential applications in the treatment of cancer, viral infections, and bacterial infections.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which are commonly used in lab experiments. Another limitation is the lack of information on the toxicity of this compound. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one. One direction is to further investigate its potential applications in the field of medicinal chemistry. Studies are needed to determine the efficacy of this compound in the treatment of various cancers, viral infections, and bacterial infections. Another direction is to investigate the mechanism of action of this compound in more detail. Studies are needed to determine the exact enzymes and pathways that are affected by this compound. Furthermore, studies are needed to determine the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has been achieved using various methods. One of the most common methods involves the reaction of this compound with a suitable reagent such as triethyl orthoformate in the presence of a catalyst such as trifluoroacetic acid. Another method involves the reaction of this compound with a suitable reagent such as methyl iodide in the presence of a base such as potassium carbonate. These methods have been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has shown potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antiviral, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, this compound has shown antibacterial activity against various gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-[(1-benzylazetidin-3-yl)methyl]-6-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-19(2,3)17-9-10-18(23)22(20-17)14-16-12-21(13-16)11-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSUXSRXCRQMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)


![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)


![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)


![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)

